molecular formula C15H24O2S B14358825 1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene CAS No. 90183-90-7

1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene

Katalognummer: B14358825
CAS-Nummer: 90183-90-7
Molekulargewicht: 268.4 g/mol
InChI-Schlüssel: GJUDAZIVPVWGMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a butane-1-sulfinyl group and a butoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene typically involves the reaction of 4-methylphenol with butane-1-sulfinyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-methylphenol is replaced by the butane-1-sulfinyl group. The resulting intermediate is then reacted with 1-bromobutane to introduce the butoxy group, completing the synthesis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzene ring.

Wissenschaftliche Forschungsanwendungen

1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene involves its interaction with molecular targets through its functional groups. The sulfinyl group can participate in redox reactions, while the butoxy group can influence the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

    1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    1-[4-(Butane-1-thio)butoxy]-4-methylbenzene: Similar structure but with a thioether group instead of a sulfinyl group.

    1-[4-(Butane-1-oxy)butoxy]-4-methylbenzene: Similar structure but with an ether group instead of a sulfinyl group.

Uniqueness: 1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene is unique due to the presence of the sulfinyl group, which imparts distinct redox properties and reactivity compared to its sulfonyl, thioether, and ether analogs. This uniqueness makes it valuable in specific chemical and biological applications .

Eigenschaften

CAS-Nummer

90183-90-7

Molekularformel

C15H24O2S

Molekulargewicht

268.4 g/mol

IUPAC-Name

1-(4-butylsulfinylbutoxy)-4-methylbenzene

InChI

InChI=1S/C15H24O2S/c1-3-4-12-18(16)13-6-5-11-17-15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3

InChI-Schlüssel

GJUDAZIVPVWGMJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCS(=O)CCCCOC1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.